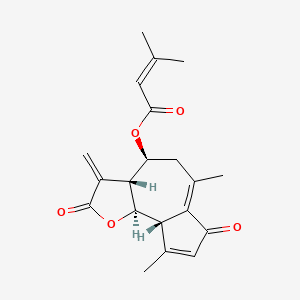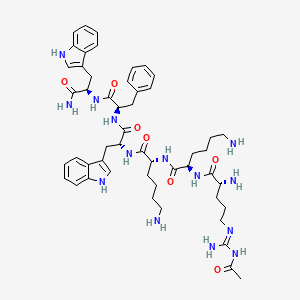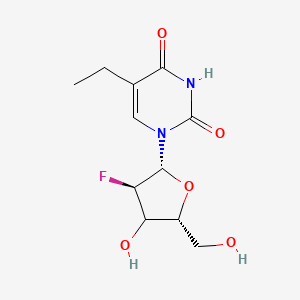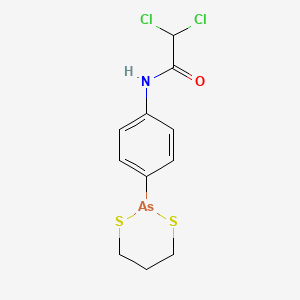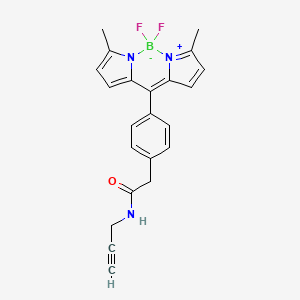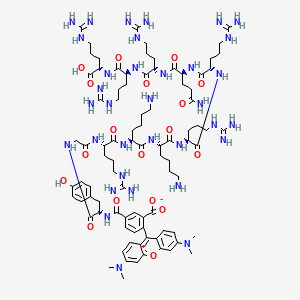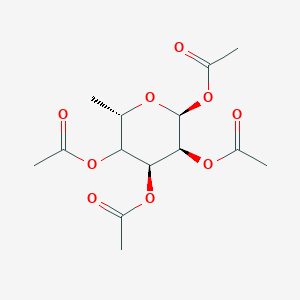
alpha-L-Fucopyranose 1,2,3,4-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is often used in biochemical research and organic synthesis due to its unique structural properties. It is characterized by the presence of four acetyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical reactions .
Métodos De Preparación
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the fucopyranose ring . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in glycosylation studies to understand the role of fucose in biological systems.
Medicine: It is employed in the development of glycoprotein-based therapeutics and diagnostic tools.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the fucopyranose ring, allowing for selective reactions at specific sites. This selective reactivity is crucial in the synthesis of glycoproteins and other complex carbohydrates .
Comparación Con Compuestos Similares
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be compared with other acetylated sugars such as:
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-alpha-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose
These compounds share similar acetylation patterns but differ in the configuration of the sugar ring and the position of the acetyl groups. The uniqueness of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose lies in its specific configuration and the biological significance of L-fucose .
Propiedades
Fórmula molecular |
C14H20O9 |
|---|---|
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
[(2S,4S,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11?,12-,13-,14-/m0/s1 |
Clave InChI |
QZQMGQQOGJIDKJ-CMBNSBOKSA-N |
SMILES isomérico |
C[C@H]1C([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


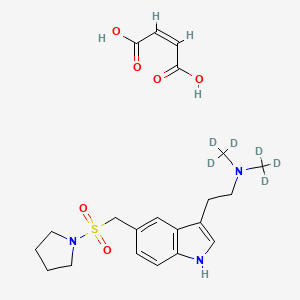
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
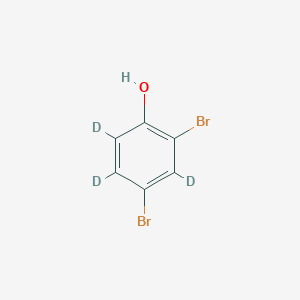
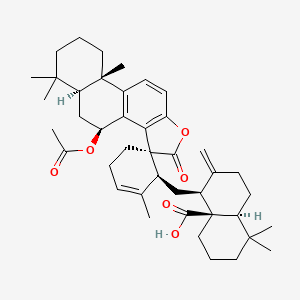
![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)

